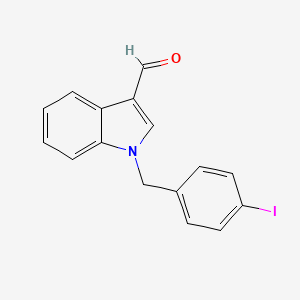
1-(4-iodobenzyl)-1H-indole-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-iodobenzyl)-1H-indole-3-carbaldehyde is a useful research compound. Its molecular formula is C16H12INO and its molecular weight is 361.182. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(4-Iodobenzyl)-1H-indole-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological properties, and mechanisms of action of this compound, supported by relevant research findings and data tables.
Synthesis
The synthesis of this compound typically involves the reaction of indole-3-carbaldehyde with 4-iodobenzylamine under basic conditions. The general procedure includes:
- Reagents : Indole-3-carbaldehyde, 4-iodobenzylamine, and a base such as potassium carbonate.
- Solvent : Dimethylformamide (DMF) is commonly used as the solvent.
- Reaction Conditions : The mixture is stirred at room temperature or refluxed to facilitate the reaction.
The resulting product is purified through column chromatography or recrystallization to obtain a high-purity yield.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. A study conducted by demonstrated that derivatives of indole compounds, including this specific compound, showed significant inhibition against various bacterial strains.
| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| E. coli | 15 | 100 |
| S. aureus | 18 | 100 |
| P. aeruginosa | 12 | 100 |
This table summarizes the antibacterial efficacy observed in laboratory settings.
Antifungal Activity
The compound has also been evaluated for antifungal properties. According to , indole derivatives have shown effectiveness against fungal pathogens, contributing to their potential use in treating skin infections and other fungal diseases.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within microbial cells. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis, leading to cell lysis.
- Receptor Interaction : It has been suggested that indole derivatives can modulate receptor activities, influencing cellular signaling pathways related to immune responses.
Case Study 1: Antibacterial Efficacy
A recent study published in MDPI highlighted the effectiveness of various indole derivatives against antibiotic-resistant strains of bacteria. The study specifically noted that compounds similar to this compound displayed enhanced antibacterial properties compared to traditional antibiotics .
Case Study 2: Antifungal Application
Another investigation focused on the antifungal effects of indole derivatives. The results indicated that these compounds could serve as potential therapeutic agents against resistant fungal strains, particularly in immunocompromised patients .
特性
IUPAC Name |
1-[(4-iodophenyl)methyl]indole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12INO/c17-14-7-5-12(6-8-14)9-18-10-13(11-19)15-3-1-2-4-16(15)18/h1-8,10-11H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHIRPTBMVBTYJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)I)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12INO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














